molecular formula C11H12ClNO3S B2564556 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride CAS No. 927999-47-1

4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride

Cat. No.: B2564556
CAS No.: 927999-47-1
M. Wt: 273.73
InChI Key: IZLNKWGVRCTMQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-1-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Biological Activity

4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClNO3S
  • Molecular Weight : 259.71 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 104.0-113.0 °C

The biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance, structure-inspired drug design has led to the identification of benzenesulfonamides as potent inhibitors of carbonic anhydrases, which are crucial for microbial survival and proliferation .

Anticancer Properties

Piperidine derivatives, including those related to this compound, have shown potential anticancer activity. In vitro studies demonstrated that certain piperidine compounds induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

CCR3 Antagonism

Research into benzylpiperidines has revealed their role as selective antagonists for CC chemokine receptors (CCR3). This activity is significant for conditions characterized by eosinophilic inflammation, such as asthma and allergic responses . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance binding affinity and selectivity for these receptors.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase :
    • A study reported that derivatives similar to this compound demonstrated effective inhibition of carbonic anhydrases, which are implicated in various physiological processes including respiration and acid-base balance .
  • Anticancer Activity :
    • A recent investigation highlighted that certain piperidine-based compounds exhibited enhanced cytotoxic effects against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that structural modifications can lead to improved therapeutic profiles .
  • CCR3 Receptor Modulation :
    • A study focusing on N-(ureidoalkyl)-benzylpiperidines identified them as potent antagonists for CCR3, showcasing their potential in treating allergic diseases by inhibiting eosinophil migration .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialBenzenesulfonamide derivativesInhibition of carbonic anhydrase
AnticancerPiperidine derivativesInduction of apoptosis in cancer cell lines
CCR3 AntagonismBenzylpiperidinesInhibition of eosinophil migration

Properties

IUPAC Name

4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-6-4-9(5-7-10)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLNKWGVRCTMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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